1-(2-Chlorophenyl)prop-2-en-1-one
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Overview
Description
1-(2-Chlorophenyl)prop-2-en-1-one is a chemical compound belonging to the class of chalcones, which are α,β-unsaturated ketones. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The structure of this compound consists of a chlorophenyl group attached to a prop-2-en-1-one moiety, making it a valuable compound in both organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to yield the desired chalcone .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction. The product is then purified through recrystallization or chromatography techniques to obtain high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Alcohols: Result from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Chlorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one: A similar chalcone derivative with an amino group, known for its biological activities.
(2E)-1-(anthracen-9-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Another chalcone derivative with an anthracenyl group, used in various research applications.
Uniqueness
1-(2-Chlorophenyl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group enhances its potential for various substitution reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
89638-23-3 |
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Molecular Formula |
C9H7ClO |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
1-(2-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2 |
InChI Key |
GAQRZTCWAYLSKR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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